N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide” typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF~3~I) or trifluoromethyl sulfonic acid (CF~3~SO~3~H) under appropriate conditions.
Amidation Reaction: The final step involves the formation of the benzamide moiety through an amidation reaction between the quinoline derivative and a benzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, converting it to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Strong nucleophiles such as organolithium or Grignard reagents under anhydrous conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Substituted quinoline derivatives with modified trifluoromethyl groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, it serves as a probe to study enzyme interactions and cellular pathways due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the development of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide” involves its interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the trifluoromethyl group enhances binding affinity and metabolic stability. This dual interaction can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents.
Uniqueness
The unique combination of the quinoline core and the trifluoromethyl group in “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(trifluoromethyl)benzamide” provides enhanced metabolic stability and lipophilicity, making it a valuable candidate for various applications in medicinal chemistry and beyond.
Properties
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c18-17(19,20)12-3-1-2-11(8-12)16(24)21-13-5-6-14-10(9-13)4-7-15(23)22-14/h1-3,5-6,8-9H,4,7H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIXITIHLZLCOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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